Sec-butyl bromoacetate
CAS No.: 5205-36-7
Cat. No.: VC21093063
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5205-36-7 |
---|---|
Molecular Formula | C6H11BrO2 |
Molecular Weight | 195.05 g/mol |
IUPAC Name | butan-2-yl 2-bromoacetate |
Standard InChI | InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 |
Standard InChI Key | AYUZHUMAYBBDJY-UHFFFAOYSA-N |
SMILES | CCC(C)OC(=O)CBr |
Canonical SMILES | CCC(C)OC(=O)CBr |
Introduction
Chemical Identity and Structure
Sec-butyl bromoacetate (CAS: 5205-36-7) is an organic compound with the molecular formula C6H11BrO2. It is classified as a bromoacetate ester formed from the reaction between bromoacetic acid and sec-butanol. The compound features both a bromine atom and an ester functional group, which contribute to its high reactivity and versatility in chemical transformations .
Structural Characteristics
The molecular structure of sec-butyl bromoacetate consists of a bromoacetate group attached to a secondary butyl moiety. This specific arrangement gives the compound its characteristic reactivity profile, particularly in nucleophilic substitution reactions where the bromine atom serves as an excellent leaving group.
Physical and Chemical Properties
Sec-butyl bromoacetate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.
Physical Properties
The compound exists as a colorless to light yellow liquid at room temperature with specific physical characteristics that distinguish it from related compounds.
Thermodynamic Properties
The thermodynamic properties of sec-butyl bromoacetate provide insight into its stability and behavior under various conditions.
Synthesis Methods
Several approaches exist for the synthesis of sec-butyl bromoacetate, with esterification being the most common industrial method.
Esterification of Bromoacetic Acid
The primary method for synthesizing sec-butyl bromoacetate involves the direct esterification of bromoacetic acid with sec-butanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and proceeds under reflux conditions to ensure complete conversion .
The reaction can be represented as:
BrCH₂COOH + CH₃CH₂CH(CH₃)OH → BrCH₂COOCH(CH₃)CH₂CH₃ + H₂O
In industrial settings, this reaction is often conducted as a continuous process followed by distillation to isolate the pure product.
Chemical Reactivity
The chemical reactivity of sec-butyl bromoacetate is primarily determined by its functional groups: the reactive α-bromo group and the ester moiety.
Nucleophilic Substitution Reactions
Sec-butyl bromoacetate readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which serves as an excellent leaving group. These reactions typically follow an SN2 mechanism and occur with various nucleophiles including amines, thiols, and alkoxides .
Common nucleophilic substitution reactions include:
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With amines: Formation of amino acid derivatives
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With thiols: Production of thioester derivatives
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With alkoxides: Generation of ether linkages
These reactions are typically conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis
The ester functional group in sec-butyl bromoacetate can undergo hydrolysis under both acidic and basic conditions:
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Acidic hydrolysis: Uses strong acids like hydrochloric acid and typically requires reflux conditions
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Basic hydrolysis: Employs strong bases such as sodium hydroxide
Both processes yield bromoacetic acid and sec-butanol as the primary products .
Transesterification
Sec-butyl bromoacetate can participate in transesterification reactions with other alcohols in the presence of catalysts such as sodium methoxide or potassium tert-butoxide. This reaction allows for the conversion of sec-butyl bromoacetate to other bromoacetate esters while releasing sec-butanol .
Analytical Characterization
Various analytical techniques are employed for the identification and characterization of sec-butyl bromoacetate.
Gas Chromatography
Gas chromatography is particularly effective for analyzing sec-butyl bromoacetate, with established retention indices for both polar and non-polar columns:
Column Type | Active Phase | Retention Index (I) | Reference | Conditions |
---|---|---|---|---|
Capillary | SE-30 (non-polar) | 1006 | Korhonen, 1984 | 6 K/min; Column length: 25 m; Column diameter: 0.3 mm; T start: 50°C |
Capillary | OV-351 (polar) | 1454 | Korhonen, 1984 | 6 K/min; Column length: 25 m; Column diameter: 0.32 mm; T start: 50°C |
These retention indices serve as valuable reference points for qualitative identification .
Mass Spectrometry
Mass spectrometry provides structural confirmation and identification of sec-butyl bromoacetate through characteristic fragmentation patterns. The compound's electron ionization mass spectrum is documented in the NIST WebBook, showcasing its specific fragmentation behavior .
Applications in Chemical Synthesis
Sec-butyl bromoacetate serves as a versatile building block in organic synthesis due to its unique reactivity profile.
Pharmaceutical Intermediates
In pharmaceutical development, sec-butyl bromoacetate functions as an intermediate in the synthesis of various biologically active compounds. Research indicates its potential utility in developing histone deacetylase (HDAC) inhibitors with antiplasmodial activity, demonstrating IC50 values as low as 0.054 μM against Plasmodium falciparum while maintaining low toxicity against human cell lines .
Organic Synthesis Applications
The compound's reactivity makes it valuable in diverse organic synthesis applications:
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Alkylation Reactions: The reactive α-bromo group allows for selective alkylation of various nucleophiles
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Peptide Synthesis: Used in the preparation of modified amino acids and peptide building blocks
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Heterocyclic Synthesis: Serves as an alkylating agent in the preparation of heterocyclic compounds
Biological Activity
Research on sec-butyl bromoacetate and related bromoacetate compounds has revealed several biological activities that may have therapeutic potential.
Antimicrobial Properties
Bromoacetate esters, including compounds structurally similar to sec-butyl bromoacetate, have demonstrated antimicrobial activity against various bacterial strains. This activity stems from their ability to alkylate essential cellular components, disrupting critical biological processes and leading to microbial cell death.
Comparison with Similar Compounds
Sec-butyl bromoacetate shares structural similarities with other bromoacetate esters, but possesses unique characteristics due to its specific structural arrangement.
The sec-butyl group in sec-butyl bromoacetate introduces a chiral center (when pure enantiomers are considered), which can be advantageous in asymmetric synthesis applications where stereochemistry is important.
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